Home > Products > Screening Compounds P5044 > 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine -

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Catalog Number: EVT-1331602
CAS Number:
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that serves as a fundamental structure for developing various dopamine receptor ligands. Dopamine receptors are crucial in regulating numerous neurological and physiological processes. Research on 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has significantly contributed to our understanding of dopamine receptor function and its role in various conditions. [, , ]

7,8-Dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 38393)

    Compound Description: SKF 38393 is a potent and selective dopamine D1 receptor agonist. [, , , , , ] It is frequently used in research to investigate the role of D1 receptors in various physiological and behavioral processes.

    Relevance: SKF 38393 shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of two hydroxyl groups at the 7 and 8 positions of the benzazepine ring. This modification significantly contributes to its D1 receptor agonist activity. [, , ]

6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF 81297)

    Compound Description: SKF 81297 is a highly potent and selective D1 receptor agonist. [, , , , , ] It exhibits high intrinsic activity at D1 receptors and is frequently used in research to investigate D1 receptor-mediated signaling pathways and behavioral effects.

    Relevance: SKF 81297 is structurally similar to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a chlorine atom at the 6 position and two hydroxyl groups at the 7 and 8 positions of the benzazepine ring. These modifications enhance its D1 receptor agonist activity compared to the parent compound. [, , , ]

(+/-)-6-Chloro-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (SKF 82958)

    Compound Description: SKF 82958 is a highly efficacious dopamine D1 receptor agonist. [, , , , , , , ] It exhibits potent effects on cardiovascular function and is known to induce dopamine release.

    Relevance: SKF 82958 shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a chlorine atom at the 6 position, two hydroxyl groups at the 7 and 8 positions, and an allyl group at the 3 position of the benzazepine ring. These modifications contribute to its high D1 receptor agonist efficacy compared to the parent compound. [, , , , , ]

R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

    Compound Description: SCH23390 is a widely used, highly selective dopamine D1 receptor antagonist. [, , , , , , , , ] It is commonly employed in research to investigate the role of D1 receptors in various physiological and behavioral processes. Notably, in addition to its D1 receptor antagonism, SCH23390 has also been found to directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. []

    Relevance: SCH23390 is structurally related to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, featuring a chlorine atom at the 7 position, a hydroxyl group at the 8 position, and a methyl group at the 3 position of the benzazepine ring. The presence of a chlorine atom at the 7 position is critical for its D1 receptor antagonist and GIRK channel blocking activities. [, , , , ]

7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

    Compound Description: This compound serves as a base structure for a series of derivatives investigated for their potential as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake inhibitors. [, ] Certain enantiomers of its 2-chloroethylcarbamoyl derivatives exhibit potent DA and NE uptake inhibition. []

    Relevance: This compound shares the core structure with 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with methoxy groups substituted at the 7 and 8 positions of the benzazepine ring. This substitution pattern serves as a starting point for developing compounds with varied pharmacological activities, including uptake inhibition of neurotransmitters. [, ]

(+/-)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

    Compound Description: This series encompasses 3-allyl derivatives of 7-substituted (Cl, Br, H) 8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, exhibiting selective D1 antagonist properties. [, ] Their increased lipophilicity compared to their 3-methyl counterparts suggests potential for enhanced blood-brain barrier permeability and in vivo CNS potency. [, ]

    Relevance: This series demonstrates the structure-activity relationships surrounding 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine regarding D1 receptor affinity and selectivity. The 3-allyl substitution, coupled with a halogen atom at the 7 position and a hydroxyl group at the 8 position, contributes to their D1 antagonist activity. [, ]

(+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)

    Compound Description: 6-Br-APB is a high-affinity D1 dopamine receptor ligand. [] It has been identified as a suitable candidate for further in vivo studies and resolution into its active and inactive enantiomers.

    Relevance: 6-Br-APB shares the core structure of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with the addition of a bromine atom at the 6 position, two hydroxyl groups at the 7 and 8 positions, and an allyl group at the 3 position of the benzazepine ring. These modifications contribute to its high affinity for the D1 receptor. []

R(+)-6-bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5tetrahydro-1H-3-benzazepine hydrobromide (R-6-Br-APB)

    Compound Description: R-6-Br-APB is a potent and selective D1-like receptor agonist. [] It has been shown to reduce PPI and increase locomotion in several rodent species, indicating its potential for investigating psychomotor function.

    Relevance: R-6-Br-APB is the R-enantiomer of 6-Br-APB, a closely related compound to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, with additional modifications at the 3, 6, 7, and 8 positions of the benzazepine ring. [] These specific modifications contribute to its D1-like receptor agonist activity and its distinct behavioral profile. []

1-Hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

    Compound Description: This series of compounds were explored as potential norepinephrine (NE) potentiators. [] They were synthesized through an intramolecular Barbier reaction, with compound 2a showing moderate potentiating activity on the contraction of rat anococcygeus muscle induced by NE. []

    Relevance: These compounds are structurally related to 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, featuring a hydroxyl group at the 1-position of the benzazepine ring and variations in substituents on the phenyl ring. [] While sharing the core structure, the introduction of the 1-hydroxy group and differing substituents lead to distinct pharmacological activity, shifting from dopaminergic to noradrenergic modulation. []

Overview

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines, which are bicyclic structures containing a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has garnered attention due to its pharmacological properties, particularly as a dopamine receptor agonist. It is structurally characterized by the presence of a phenyl group and a tetrahydrobenzazepine framework, making it significant in medicinal chemistry.

Source and Classification

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is classified under the category of psychoactive compounds with potential applications in treating neurological disorders. It has been studied for its interactions with dopamine receptors, particularly the D1 subtype, and is noted for its renal vasodilator activity. The compound has been synthesized and evaluated in various studies for its efficacy and safety profiles .

Synthesis Analysis

Methods

The synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine can be achieved through several methods:

  1. Phenolic Cyclization: This method involves the cyclization of 3-(3-aminopropyl)phenol with carbonyl compounds to yield tetrahydrobenzazepines. This approach allows for the introduction of various substituents on the benzene ring .
  2. Intramolecular Barbier Reaction: Another synthetic route involves using an intramolecular Barbier reaction to create new 1-hydroxy derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. This method has shown promise in generating compounds with enhanced pharmacological properties .

Technical Details

The synthesis typically requires controlled conditions to ensure high yields and purity. Reagents such as carbonyl compounds and amines are crucial for the cyclization process. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine features:

  • A phenyl group attached to the nitrogen-containing ring.
  • A tetrahydro configuration indicating that four hydrogen atoms saturate the benzazepine structure.

Data

The molecular formula is C15H17NC_{15}H_{17}N, and its molecular weight is approximately 225.31 g/mol. The compound's three-dimensional conformation can influence its biological activity significantly.

Chemical Reactions Analysis

Reactions

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions:

  • Oxidation: The compound may be oxidized to form hydroxylated derivatives that can exhibit different pharmacological activities.
  • Substitution Reactions: The presence of functional groups allows for electrophilic substitution reactions on the aromatic ring.

Technical Details

Reactions are often performed under controlled conditions (temperature, solvent choice) to optimize yields and minimize side products. Kinetics and mechanisms of these reactions can be studied using spectroscopic methods.

Mechanism of Action

Process

The mechanism of action primarily involves interaction with dopamine receptors:

  1. Dopamine Receptor Agonism: 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine acts as an agonist at D1 dopamine receptors, stimulating pathways associated with renal vasodilation.
  2. Signal Transduction: Upon binding to the receptor, it activates intracellular signaling cascades that lead to physiological effects such as increased renal blood flow.

Data

Studies indicate that certain derivatives exhibit varying degrees of agonistic activity at dopamine receptors depending on their structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point range is often reported between 150°C to 160°C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Relevant Data or Analyses

Spectroscopic data (e.g., infrared spectroscopy) provides insights into functional groups present in the compound.

Applications

Scientific Uses

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:

  • Pharmacological Research: Investigated for its potential use as a therapeutic agent in treating conditions related to dopamine dysregulation such as Parkinson’s disease and schizophrenia.
  • Vasodilator Studies: Explored for its renal vasodilatory effects which may have implications in managing hypertension and kidney function disorders .

Properties

Product Name

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2

InChI Key

MEXPXLPUVFBQGJ-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.